molecular formula C9H14N4O2S B8276073 N-pyrimidinyl piperidine sulfonamide

N-pyrimidinyl piperidine sulfonamide

Cat. No. B8276073
M. Wt: 242.30 g/mol
InChI Key: NVQJBTAMFYURQF-UHFFFAOYSA-N
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Patent
US06800646B1

Procedure details

To a slurry of the piperidine sulfonamide from part F (6.3 g, 12.0 mmol) in methanol (25 mL) was added ammonium formate (2.2 g, 34.5 mmol). The system was purged with nitrogen for 10 minutes. The nitrogen stream was removed and palladium on carbon (1.2 g of 10 weight % on activated carbon, 50% water) was added. The reaction was refluxed for forty five minutes, cooled, filtered through Celite under nitrogen, and concentrated in vacuo. The residue (6.21 g, 13.8 mmol) was dissolved in dry dimethylformamide (28 mL) and potassium carbonate (5.7 g, 41.4 mmol) and 2-chloropyrimidine (3.16 g, 27.6 mmol) were added. The reaction was stirred at eighty five degrees Celsius for one hour and then concentrated in vacuo. The residue was taken up in ethyl acetate and filtered through Celite. The filtrate washed with water two times, saturated sodium chloride solution, dried over Na2SO4, filtered, and concentrated in vacuo. The product was recrystallized (methanol) to give the N-pyrimidinyl piperidine sulfonamide as a white solid (4.94 g, 68%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
residue
Quantity
6.21 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
3.16 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([S:7]([NH2:10])(=[O:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])=O.[NH4+].C(=O)([O-])[O-].[K+].[K+].Cl[C:22]1[N:27]=[CH:26][CH:25]=[CH:24][N:23]=1>CO.CN(C)C=O>[N:23]1[CH:24]=[CH:25][CH:26]=[N:27][C:22]=1[NH:10][S:7]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:9])=[O:8] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)S(=O)(=O)N
Name
Quantity
2.2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
residue
Quantity
6.21 g
Type
reactant
Smiles
Name
Quantity
28 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.16 g
Type
reactant
Smiles
ClC1=NC=CC=N1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at eighty five degrees Celsius for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was purged with nitrogen for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The nitrogen stream was removed
ADDITION
Type
ADDITION
Details
palladium on carbon (1.2 g of 10 weight % on activated carbon, 50% water) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for forty five minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite under nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The filtrate washed with water two times, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was recrystallized (methanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(N=CC=C1)NS(=O)(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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